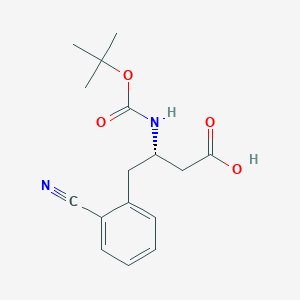

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

CAS No.: 270065-83-3

Cat. No.: VC1997927

Molecular Formula: C16H20N2O4

Molecular Weight: 304.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 270065-83-3 |

|---|---|

| Molecular Formula | C16H20N2O4 |

| Molecular Weight | 304.34 g/mol |

| IUPAC Name | (3S)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Standard InChI | InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 |

| Standard InChI Key | HBMUTHPYXNFHBB-ZDUSSCGKSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C#N)CC(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O |

Introduction

Chemical Identity and Nomenclature

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid is identified by several synonyms in chemical databases and literature. The compound is characterized by its unique stereochemistry and functional groups that contribute to its utility in organic synthesis.

Identifiers and Synonyms

| Parameter | Value |

|---|---|

| CAS Number | 270065-83-3 |

| Empirical Formula | C16H20N2O4 |

| Molecular Weight | 304.34 g/mol |

| MDL Number | MFCD01861073 |

| IUPAC Name | (3S)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Common Synonyms | (S)-3-(Boc-amino)-4-(2-cyanophenyl)butyric acid; Boc-2-cyano-L-β-homophenylalanine |

The compound derives its name from its structural components: the tert-butoxycarbonyl (Boc) protecting group, the (S)-stereochemistry at the 3-position, the amino group, the 2-cyano-phenyl substituent, and the butyric acid backbone .

Physical and Chemical Properties

The physical and chemical properties of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid influence its behavior in chemical reactions and its utility in various applications.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Boiling Point | 496.8±40.0 °C (Predicted) |

| Density | 1.19 |

| pKa | 4.37±0.10 (Predicted) |

| Appearance | Crystalline solid |

These properties have been determined through a combination of experimental measurements and computational predictions .

Chemical Descriptors

The chemical structure of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid can be represented through various chemical notation systems:

| Descriptor | Value |

|---|---|

| InChI | InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 |

| InChIKey | HBMUTHPYXNFHBB-ZDUSSCGKSA-N |

| SMILES | CC(C)(C)OC(=O)NC@@HCC(=O)O |

These notations provide standardized ways to represent the compound's structure in databases and computational chemistry .

Structural Characteristics

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid possesses several important structural features that determine its chemical behavior and applications.

Functional Groups

The compound contains four primary functional groups:

-

Tert-butoxycarbonyl (Boc) protecting group: A carbamate that protects the amino group

-

Amino group: Located at the 3-position with (S)-stereochemistry

-

Cyano group: Located at the 2-position of the phenyl ring

-

Carboxylic acid: The butyric acid moiety

Stereochemistry

The molecule possesses a stereogenic center at the 3-position with (S)-configuration, which is important for its biological activity and applications in asymmetric synthesis .

Synthesis Methods

The synthesis of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid typically involves protection of the amino group with a tert-butoxycarbonyl (Boc) group to facilitate further chemical transformations.

Chemical Reactions and Applications

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid serves as an important intermediate in organic synthesis due to its reactive functional groups.

Reactivity Profile

The compound can participate in various reactions:

-

Deprotection of the Boc group using acidic conditions (e.g., TFA)

-

Carboxylic acid coupling reactions for peptide synthesis

-

Cyano group transformations (hydrolysis, reduction)

Applications

The primary applications of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid include:

-

Pharmaceutical intermediate for drug synthesis

-

Building block for peptide synthesis

-

Chiral auxiliary in asymmetric synthesis

As evidenced by the market research data, this compound has established significance in chemical research, particularly in pharmaceutical development .

| Hazard Type | Information |

|---|---|

| Reactivity | Reacts with strong bases and strong oxidants. Decomposes on heating. |

| Decomposition Products | Carbon dioxide, carbon monoxide, and irritating fumes. |

| Storage Recommendations | Store in a cool, dry place away from incompatible materials. |

| Incompatible Materials | Strong oxidizers, acids, alkalis. |

Safety data sheets recommend standard laboratory safety precautions when handling this compound .

Market Overview and Availability

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid is commercially available from various chemical suppliers for research and industrial purposes.

| Company | Role |

|---|---|

| Alfa Aesar | Manufacturer/Supplier |

| TCI Chemicals | Manufacturer/Supplier |

| Sigma-Aldrich | Manufacturer/Supplier |

| Acros Organics | Manufacturer/Supplier |

| Apollo Scientific | Manufacturer/Supplier |

| Matrix Scientific | Manufacturer/Supplier |

| VulcanChem | Supplier |

These suppliers provide the compound in various purities and package sizes to meet different research needs .

Market Segmentation

The market for Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid is segmented by:

| Segment Type | Categories |

|---|---|

| Purity | 98%, 99%, 99.5% and above |

| Application | Pharmaceutical Intermediates, Chemical Research, Agrochemical Intermediates |

| Geography | North America, Europe, APAC, Middle East Asia & Rest of World |

Industry reports indicate a growing market for this compound with a projected increase in demand for pharmaceutical intermediates .

Comparison with Related Compounds

To better understand Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, it is helpful to compare it with structurally related compounds.

Similar Boc-Protected Amino Acids

| Compound | Key Difference | Molecular Weight |

|---|---|---|

| Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid | Cyano group at 3-position | 304.35 g/mol |

| Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid | R stereochemistry | 304.35 g/mol |

| Boc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acid | Cyano group at 4-position | 304.35 g/mol |

| Boc-(S)-3-Amino-4-(2-methyl-phenyl)-butyric acid | Methyl instead of cyano | 293.36 g/mol |

These structural analogs offer different reactivity profiles and can be selected based on specific synthetic requirements .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume